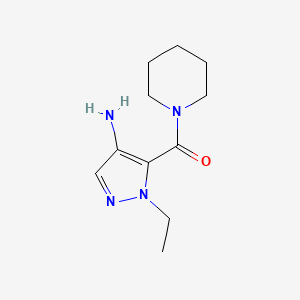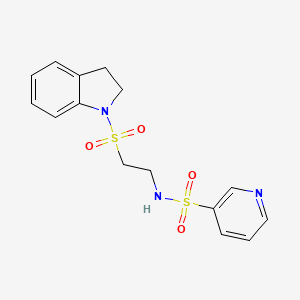
1-But-3-ynyl-3,3,5-trimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-3-ynyl-3,3,5-trimethylpiperidine, also known as BTMP, is a synthetic compound that belongs to the piperidine family. It has a CAS number of 1864856-77-8 .
Molecular Structure Analysis
The molecular formula of 1-But-3-ynyl-3,3,5-trimethylpiperidine is C12H21N. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-But-3-ynyl-3,3,5-trimethylpiperidine include a molecular weight of 179.31 . More specific properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Polymer Synthesis and Characteristics
1-But-3-ynyl-3,3,5-trimethylpiperidine plays a role in the synthesis of poly(β-aminoesters), which are investigated for their potential in biomedical applications, particularly as non-toxic alternatives for synthetic transfection vectors. These polymers show hydrolytic degradation into biologically relevant compounds and interact electrostatically with polyanionic plasmid DNA (Lynn & Langer, 2000).
Synthesis of Metal-Complexing Molecular Rods
Research also explores the use of 1-But-3-ynyl-3,3,5-trimethylpiperidine derivatives in the synthesis of brominated bipyridines and bipyrimidines. These compounds are valuable for preparing metal-complexing molecular rods, crucial in the development of materials and catalysts (Schwab, Fleischer & Michl, 2002).
Reactions with Nitroxide-Radical Adducts
The compound finds use in studying the reactions of nitroxide-radical adducts of silylene, germylene, and stannylene. These reactions have implications in understanding the reactivity and stability of various group-14 element radicals, with potential applications in organometallic chemistry and materials science (Iwamoto et al., 2004).
Application in Organic Syntheses
In organic synthesis, derivatives of 1-But-3-ynyl-3,3,5-trimethylpiperidine are used for β-selective C(sp3)-H arylation of N-Boc-Piperidines, a key process in synthesizing 3-arylpiperidines, which are significant building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Exploration in Sigma Ligand Studies
It also finds relevance in sigma ligand studies, where derivatives are synthesized for understanding the affinity and selectivity towards sigma binding sites. These studies are essential in neuropharmacology and the development of therapeutic agents (Perregaard, Moltzen, Meier & Sanchez, 1995).
Investigation in Organometallic Chemistry
This chemical is involved in the study of reactions like stereospecific addition and formation of disilacyclobutenes and disilabenzene derivatives, contributing to the understanding and development of new organosilicon compounds (Kinjo et al., 2007).
Electrochemical and Spectroscopic Investigations
Electrochemical and spectroscopic investigations involving this compound are conducted to understand the solvation and coordination properties of various ions in ionic liquids. This research has implications for material science and electrochemistry (Pan & Hussey, 2013).
Direcciones Futuras
Piperidines, including 1-But-3-ynyl-3,3,5-trimethylpiperidine, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-but-3-ynyl-3,3,5-trimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-5-6-7-13-9-11(2)8-12(3,4)10-13/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCJTYCTWESNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC#C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3,3,5-trimethylpiperidine | |
CAS RN |
1864856-77-8 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3,3,5-trimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2832936.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)
